molecular formula C20H20F6N6O4 B13409514 Benzenamine, 2,2'-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- CAS No. 69145-32-0

Benzenamine, 2,2'-azobis(6-nitro-N-propyl-4-(trifluoromethyl)-

Cat. No.: B13409514
CAS No.: 69145-32-0
M. Wt: 522.4 g/mol
InChI Key: MBVYYAKNHLRTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- is a complex organic compound with the molecular formula C20H20F6N6O4 and a molecular weight of 522.401019 . This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an azobis linkage, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves multiple steps, including nitration, diazotization, and coupling reactions. The general synthetic route can be summarized as follows:

    Diazotization: The amino group of benzenamine is converted into a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic amine to form the azobis linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

    Coupling Reactions: The azobis linkage can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents like ethanol and dichloromethane .

Scientific Research Applications

Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the azobis linkage can undergo cleavage to release reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

CAS No.

69145-32-0

Molecular Formula

C20H20F6N6O4

Molecular Weight

522.4 g/mol

IUPAC Name

2-nitro-6-[[3-nitro-2-(propylamino)-5-(trifluoromethyl)phenyl]diazenyl]-N-propyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C20H20F6N6O4/c1-3-5-27-17-13(7-11(19(21,22)23)9-15(17)31(33)34)29-30-14-8-12(20(24,25)26)10-16(32(35)36)18(14)28-6-4-2/h7-10,27-28H,3-6H2,1-2H3

InChI Key

MBVYYAKNHLRTGO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N=NC2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])NCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.